rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylicacid
Description
rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylicacid is a compound that belongs to the class of cyclopropane carboxylic acids. This compound features a cyclopropane ring substituted with a carboxylic acid group and a 1-methylindazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
(1R,2R)-2-(1-methylindazol-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-10-5-3-2-4-7(10)11(13-14)8-6-9(8)12(15)16/h2-5,8-9H,6H2,1H3,(H,15,16)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAURPVDLSPCAU-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)[C@@H]3C[C@H]3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The target compound features a cyclopropane core substituted at the 1- and 2-positions with a carboxylic acid group and a 1-methylindazol-3-yl moiety, respectively. The racemic nature implies non-stereoselective synthesis or post-synthesis resolution. Key challenges include:
- Cyclopropane ring construction with precise stereochemistry.
- Regioselective indazole substitution at the 3-position.
- Carboxylic acid introduction without side reactions.
Cyclopropane Ring Formation
Cyclopropane synthesis typically employs [2+1] cycloaddition strategies. The Simmons-Smith reaction (using Zn/Cu and CH$$2$$I$$2$$) or vinyl carbene insertion (via diazo compounds) are common. For example, WO2009057133A2 describes cyclopropanation via condensation of acetamide intermediates with triethanolamine, though adapted here for indazole derivatives.
Example Protocol:
Indazole Moiety Integration
The 1-methylindazol-3-yl group is introduced via cross-coupling or nucleophilic substitution. CN111655700A highlights Suzuki-Miyaura coupling for attaching heteroaryl groups to cyclopropane precursors.
Suzuki Coupling Approach
- Cyclopropane Boronic Ester : Synthesize cyclopropane-1-boronic ester from cyclopropane carboxylic acid.
- Indazole Halide : Prepare 3-bromo-1-methyl-1H-indazole via bromination of 1-methylindazole.
- Coupling : Pd(PPh$$3$$)$$4$$ (5 mol%), Na$$2$$CO$$3$$, DME/H$$_2$$O (3:1), 80°C, 12h.
- Yield : ~70% after purification by flash chromatography.
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via oxidation or hydrolysis. SigmaAldrich confirms the final compound’s purity (95%) and physical form (powder), suggesting robust hydrolysis protocols.
Analytical Validation
Spectroscopic Data (from Enamine):
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, indazole-H), 3.95 (s, 3H, N-CH$$3$$), 2.98–2.85 (m, 2H, cyclopropane-H).
- MS (ESI+) : m/z 217.1 [M+H]$$^+$$.
Purity and Stability :
Comparative Methodologies
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in classic acid-derived reactions, forming esters, amides, and salts:
Esterification
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Reacts with alcohols (e.g., methanol) under acidic or coupling conditions to yield methyl esters.
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Example : Reaction with dimethyl sulfate in anhydrous alkanols forms methyl esters (byproduct in methylation reactions) .
Amide Coupling
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Couples with amines via carbodiimide-mediated (e.g., EDC/HOBt) or palladium-catalyzed methods.
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective transformations:
Ring-Opening Reactions
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Acid-Catalyzed Hydrolysis : Cleavage under strong acidic conditions (e.g., H₂SO₄) to form diacids or diesters .
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Oxidative Degradation : Mn-catalyzed oxidation (e.g., with H₂O₂/AcOH) may break the cyclopropane ring, yielding ketones or alcohols .
Cross-Coupling
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Pd-Catalyzed Coupling : Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions for C–C/C–N bond formation.
Indazole Modifications
The 1-methylindazole group undergoes electrophilic substitution and coordination reactions:
N-Alkylation
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Selective methylation at the indazole N1-position using methyl iodide or dimethyl sulfate in basic conditions .
Metal Coordination
Stereochemical Considerations
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The (1R,2R) configuration influences reaction stereoselectivity.
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Epoxidation : Mn complexes induce enantioselective epoxidation of olefins (up to 1000 TONs) .
Stability and Side Reactions
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid" is not available. However, the search results do provide some information about the compound and related research areas.
Chemical Information
- CAS Number: 2227803-25-8
- Formula: C12H12N2O2
- Molecular Weight: 216.2 g/mol
- Purity: Minimum 95%
- Availability: One source indicates the product is discontinued . Another source lists a similar chemical with 93% purity .
Related Research Areas
While specific applications for "rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid" are not detailed, the search results suggest related research in the following areas:
- CDK2 Inhibitors: Research is being conducted on compounds that inhibit CDK2 (cyclin-dependent kinase 2) for cancer therapy . Several compounds, including pyrazol-pyrimidine-amine derivatives, pyrazole carboxamides, pyrazole-triaryl derivatives, and pyridazine derivatives, are being investigated for their potential as anticancer agents targeting CDK2 .
- Anticancer Agents: Some research focuses on synthesizing molecules with anticancer activities . This includes the study of thiazole derivatives with anticancer properties .
- COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is consistently produced in excessive amounts in different types of cancer and is a potential target for cancer treatment .
- Anti-inflammatory and Antioxidant Properties: Some research indicates that indoledicarboxylic acid (ILA) possesses antioxidant and anti-inflammatory properties, suggesting a potential role in scavenging ROS and reducing oxidative stress .
- Building Blocks for Synthesis: The compound may be used as a building block in chemical synthesis .
Potential Research Directions
Given the information available, research into "rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid" might explore its potential as:
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Methylindazole: A related compound with a similar indazole moiety but lacking the cyclopropane carboxylic acid group.
Cyclopropane Carboxylic Acid: A simpler compound with a cyclopropane ring and a carboxylic acid group but without the indazole moiety.
Uniqueness
rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylicacid is unique due to its combination of a cyclopropane ring and an indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid, with the CAS number 2731011-62-2, is a cyclopropane derivative featuring an indazole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- Structure : The structure includes a cyclopropane ring attached to an indazole group, which is known for its diverse biological activities.
The biological activity of rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with specific biological targets:
- Antioxidant Activity : Studies indicate that compounds with indazole structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could affect enzymes linked to cancer metabolism or inflammatory responses.
- Cell Signaling Modulation : The indazole moiety is known to interact with various receptors and signaling pathways, which may lead to altered cellular responses.
Therapeutic Applications
The potential therapeutic applications of rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid include:
- Cancer Treatment : Due to its ability to modulate enzyme activity and reduce oxidative stress, this compound may have applications in oncology.
- Neuroprotection : The antioxidant properties may also extend to neuroprotective effects, suggesting potential use in neurodegenerative disorders.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various indazole derivatives, rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in animal models of oxidative stress-induced neurodegeneration. The study reported that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid?
- Methodology : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions. A common strategy employs diazo compounds and olefins with rhodium or copper catalysts under inert conditions (e.g., nitrogen atmosphere) at low temperatures to minimize side reactions . For example, cyclopropane derivatives are often synthesized by reacting 1-methylindazole precursors with diazoacetates. Post-synthesis, purification via recrystallization or chromatography ensures high purity .
- Key Considerations : Sensitivity of intermediates to temperature and oxygen necessitates controlled conditions.
Q. How is the stereochemical integrity of the cyclopropane ring confirmed during synthesis?
- Methodology : X-ray crystallography is the gold standard for determining absolute configuration. Software like SHELXL refines crystallographic data to resolve stereochemistry, while NMR (e.g., NOESY) identifies spatial relationships between protons . Chiral HPLC or polarimetry can further validate enantiomeric purity .
- Data Interpretation : Crystallographic R-values below 0.05 indicate high confidence in stereochemical assignments .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns protons/carbons on the cyclopropane and indazole moieties. Ring strain in cyclopropane causes distinct upfield shifts (~1.5–2.5 ppm for cyclopropane protons) .
- HRMS : Confirms molecular formula (e.g., C12H12N2O2).
- IR : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropane ring in medicinal chemistry applications?
- Methodology : Density Functional Theory (DFT) calculates ring strain energy (~27–30 kcal/mol for cyclopropanes) and transition states for ring-opening reactions. Molecular docking predicts binding affinities to biological targets (e.g., enzymes), leveraging software like AutoDock or Schrödinger .
- Case Study : Analogous cyclopropane-containing fungicides (e.g., sedaxane) show strain-driven reactivity with fungal enzymes .
Q. What strategies resolve contradictions in biological activity data between stereoisomers?
- Methodology :
- Isomer Separation : Use chiral stationary phases (e.g., amylose-based HPLC columns) to isolate (1R,2R) and (1S,2S) isomers .
- Bioassays : Test isolated isomers against target proteins (e.g., kinases) to quantify IC50 differences. For example, rac mixtures in agrochemicals exhibit reduced efficacy compared to pure enantiomers .
- Data Analysis : Statistical tools (e.g., ANOVA) identify significant potency variations (p < 0.05) between isomers.
Q. How does the cyclopropane ring influence metabolic stability in pharmacokinetic studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes to measure half-life (t1/2). Cyclopropanes often resist oxidative metabolism due to high bond strain, enhancing stability .
- LC-MS/MS : Quantifies metabolites (e.g., hydroxylation at indazole or cyclopropane positions) .
Methodological Challenges
Q. What experimental precautions are required for handling this compound?
- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for hazard codes (e.g., H315: skin irritation) .
- Storage : Store at –20°C under inert gas (argon) to prevent carboxylic acid dimerization .
Q. How can conflicting crystallographic data from different labs be reconciled?
- Resolution Steps :
Validate data collection parameters (e.g., resolution ≤ 0.8 Å).
Cross-check refinement with SHELXL and PHENIX .
Compare thermal displacement parameters (B-factors) to identify disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
